molecular formula C18H16N2O5 B5954953 N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide

N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide

Cat. No.: B5954953
M. Wt: 340.3 g/mol
InChI Key: CCYRDIKHHMMVPJ-UHFFFAOYSA-N
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Description

N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide is a complex organic compound that belongs to the dibenzo[b,f]oxepine family. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an acetamide group attached to the dibenzo[b,f]oxepine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 3-nitrodibenzo[b,f]oxepine with methoxy derivatives and subsequent acylation to introduce the acetamide group. The reaction conditions often involve the use of catalysts such as BF3·OEt2 and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in large-scale operations .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups at the methoxy or nitro positions .

Scientific Research Applications

N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide involves its interaction with microtubules. It acts as a microtubule inhibitor, disrupting the polymerization and depolymerization dynamics of tubulin, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups, along with the acetamide moiety, make it a versatile compound for various scientific applications .

Properties

IUPAC Name

N-(10-methoxy-2-nitrobenzo[b][1]benzoxepin-4-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-11(21)19(2)15-9-13(20(22)23)10-17-14(15)8-7-12-5-4-6-16(24-3)18(12)25-17/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYRDIKHHMMVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C2C=CC3=C(C(=CC=C3)OC)OC2=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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